molecular formula C24H44O4Ti B12654787 cyclohexanolate;titanium(4+) CAS No. 6426-39-7

cyclohexanolate;titanium(4+)

Cat. No.: B12654787
CAS No.: 6426-39-7
M. Wt: 444.5 g/mol
InChI Key: GHRBKUMCCNCPKK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanolate;titanium(4+) can be synthesized through the reaction of titanium tetrachloride (TiCl4) with cyclohexanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{TiCl}_4 + 4 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{Ti(O-C}6\text{H}{11})_4 + 4 \text{HCl} ]

Industrial Production Methods

Industrial production of cyclohexanolate;titanium(4+) involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanolate;titanium(4+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and cyclohexanone.

    Reduction: It can be reduced to form lower oxidation state titanium compounds.

    Substitution: The cyclohexanolate ligands can be substituted with other ligands such as alkoxides or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide under elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or alcohols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Cyclohexanolate;titanium(4+) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclohexanolate;titanium(4+) involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with different molecular targets, facilitating catalytic processes and chemical transformations. The compound’s reactivity is largely influenced by the nature of the cyclohexanolate ligands and the oxidation state of the titanium center .

Comparison with Similar Compounds

Similar Compounds

    Titanium isopropoxide (Ti(OiPr)4): Similar in structure but with isopropoxide ligands instead of cyclohexanolate.

    Titanium tetrachloride (TiCl4): A precursor for many titanium compounds, including cyclohexanolate;titanium(4+).

    Titanium dioxide (TiO2): A common oxidation product of cyclohexanolate;titanium(4+).

Uniqueness

Cyclohexanolate;titanium(4+) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other titanium compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

CAS No.

6426-39-7

Molecular Formula

C24H44O4Ti

Molecular Weight

444.5 g/mol

IUPAC Name

cyclohexanolate;titanium(4+)

InChI

InChI=1S/4C6H11O.Ti/c4*7-6-4-2-1-3-5-6;/h4*6H,1-5H2;/q4*-1;+4

InChI Key

GHRBKUMCCNCPKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].C1CCC(CC1)[O-].[Ti+4]

Origin of Product

United States

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